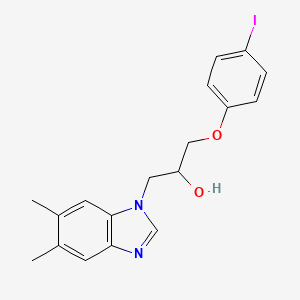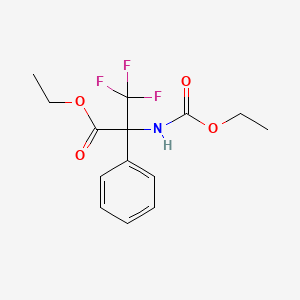![molecular formula C17H17ClO4 B5045298 4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5045298.png)
4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound that features a complex aromatic structure It is characterized by the presence of a chlorophenoxy group, a propoxy linker, and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps:
Formation of 4-chlorophenoxypropyl bromide: This intermediate can be synthesized by reacting 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Etherification: The 4-chlorophenoxypropyl bromide is then reacted with 3-methoxybenzaldehyde in the presence of a base like sodium hydride or potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the methoxy and chlorophenoxy groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde: Similar structure but with a bromine atom instead of chlorine.
4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chlorine atom can influence its reactivity and interactions compared to its bromine or fluorine analogs.
Properties
IUPAC Name |
4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-20-17-11-13(12-19)3-8-16(17)22-10-2-9-21-15-6-4-14(18)5-7-15/h3-8,11-12H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTWKOODEQACJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methylphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B5045216.png)
![ETHYL 4-[3-(4-CHLORO-3-METHYLPHENYL)-1',3',4,6-TETRAOXO-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDEN]-5-YL]BENZOATE](/img/structure/B5045222.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-5-cyclopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5045224.png)

![1-(3,4-dimethoxyphenyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]ethanone;hydrobromide](/img/structure/B5045246.png)
![N-(2-methoxyethyl)-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine](/img/structure/B5045268.png)
![1-(3-Chlorophenyl)-3-[2-(cyclohexylsulfanyl)ethyl]urea](/img/structure/B5045275.png)
![N-[4-(dibutylsulfamoyl)phenyl]acetamide](/img/structure/B5045280.png)
![N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine](/img/structure/B5045282.png)

![7-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5045300.png)
![1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B5045301.png)

![N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5045314.png)
